Cas no 2580221-65-2 (3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid)

3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid is a specialized organic compound with significant applications in the pharmaceutical and chemical industries. It boasts a unique structure that enhances its stability and reactivity, making it a valuable intermediate for synthesizing various pharmaceutical agents. The presence of the benzyloxy and carbonyl groups contributes to its effectiveness in targeted drug delivery systems. This compound's precise molecular structure ensures high purity and consistent performance in chemical reactions.
3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid structure
2580221-65-2 structure
Product Name:3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid
CAS No:2580221-65-2
MF:C18H19NO5
MW:329.347165346146
CID:5661004
PubChem ID:165893164
Update Time:2025-10-18

3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27728885
    • 2580221-65-2
    • 3-(2-{[(benzyloxy)carbonyl]amino}ethoxy)-4-methylbenzoic acid
    • 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid
    • Inchi: 1S/C18H19NO5/c1-13-7-8-15(17(20)21)11-16(13)23-10-9-19-18(22)24-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,22)(H,20,21)
    • InChI Key: NZJPWFSXFQOEFR-UHFFFAOYSA-N
    • SMILES: O(CCNC(=O)OCC1C=CC=CC=1)C1C=C(C(=O)O)C=CC=1C

Computed Properties

  • Exact Mass: 329.12632271g/mol
  • Monoisotopic Mass: 329.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 84.9Ų

3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid Pricemore >>

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Additional information on 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid

Introduction to 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid (CAS No. 2580221-65-2)

3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2580221-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of benzoic acid derivatives, characterized by its complex structural framework, which includes a benzyloxy carbonylamino group and an ethoxy side chain. The presence of these functional groups imparts unique chemical properties and biological activities, making it a valuable candidate for further research and development in drug discovery.

The structure of 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid is meticulously designed to interact with biological targets in a highly specific manner. The benzyloxy carbonylamino moiety, for instance, is known for its stability and ability to mimic amino acid residues in protein structures, which can enhance binding affinity and selectivity. Meanwhile, the ethoxy group introduces hydrophilicity, improving solubility and bioavailability. These features collectively make the compound a promising scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on benzoic acid derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential applications in treating various diseases, including inflammatory disorders, neurological conditions, and metabolic syndromes. The 4-methyl substituent in the position of this molecule further modulates its electronic properties, influencing its reactivity and interaction with biological systems.

One of the most compelling aspects of 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid is its versatility in medicinal chemistry applications. Researchers have leveraged its structural motifs to design inhibitors targeting enzymes involved in critical metabolic pathways. For example, studies have shown that derivatives of benzoic acid can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response. The benzyloxy carbonylamino group, in particular, has been found to enhance the potency of such inhibitors by improving their binding affinity to the enzyme active sites.

Moreover, the ethoxy side chain contributes to the compound's ability to cross biological membranes, facilitating cellular uptake and distribution. This characteristic is particularly important for drug candidates intended for systemic therapy. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of compounds like 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid with greater accuracy, allowing for more efficient optimization of their pharmacological profiles.

The pharmaceutical industry has shown considerable interest in 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid due to its potential as a lead compound for drug development. Preclinical studies have demonstrated its efficacy in animal models of inflammation and pain, suggesting that it may serve as a basis for novel analgesics and anti-inflammatory drugs. Additionally, its structural similarity to known therapeutic agents makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent and selective derivatives.

In the realm of biomaterials science, 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid has been explored as a component in drug delivery systems. Its ability to form stable complexes with other molecules allows it to be used as a carrier for poorly soluble drugs, enhancing their bioavailability. Furthermore, its biodegradable nature makes it an environmentally friendly option for pharmaceutical applications.

The synthesis of 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in constructing the desired structural motifs efficiently.

Future research directions may focus on exploring the potential applications of 3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid in areas beyond traditional pharmaceuticals. For instance, its unique chemical properties could make it useful in materials science applications, such as the development of smart polymers or functional coatings with tailored biological activities. Additionally, its role as a building block for more complex molecules could be further exploited in synthetic organic chemistry.

In conclusion,3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid (CAS No. 2580221-65-2) represents a fascinating compound with significant potential across multiple scientific disciplines. Its complex structure and versatile functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents, biomaterials, and advanced chemical systems. As our understanding of its properties continues to grow, this molecule is poised to play an increasingly important role in shaping the future of chemical biology and drug discovery.

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